molecular formula C14H17ClO2 B1302219 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride CAS No. 676348-47-3

1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride

Cat. No.: B1302219
CAS No.: 676348-47-3
M. Wt: 252.73 g/mol
InChI Key: VPVMRAQKXMQQSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride can be synthesized through the reaction of 1-(4-methoxyphenyl)cyclohexanone with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows: [ \text{C}6\text{H}{11}\text{COC}_6\text{H}_4\text{OCH}_3 + \text{SOCl}_2 \rightarrow \text{C}6\text{H}{11}\text{COClC}_6\text{H}_4\text{OCH}_3 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride involves its reactivity with nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution to form various derivatives. The methoxyphenyl group may also participate in electronic interactions that influence the reactivity and stability of the compound .

Comparison with Similar Compounds

    1-(4-Methylphenyl)cyclohexanecarbonyl chloride: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorophenyl)cyclohexanecarbonyl chloride: Similar structure but with a chloro group instead of a methoxy group.

    1-(4-Nitrophenyl)cyclohexanecarbonyl chloride: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can stabilize the carbonyl chloride group and affect the overall reactivity of the compound .

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVMRAQKXMQQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374872
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-47-3
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-47-3
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Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxyphenyl)-cyclohexanecarboxylic acid (E3) (0.075 g, 0.32 mmol) in dry dichloromethane (2 ml) under argon atmosphere at ice bath temperature oxalyl chloride (0.327 g, 2.57 mmol) and one drop of dimethylformamide were added. The reaction mixture was stirred at room temperature for 15 minutes and at 40° C. for one hour, then concentrated under reduced pressure to give crude title product (0.082 g, ca. 100%). The crude product was immediately utilized in the next step of the synthesis without further purification.
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.327 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

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